molecular formula C9H16O5 B13975017 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate CAS No. 52326-05-3

2-(2-Methoxyethoxy)ethyl 3-oxobutanoate

Cat. No.: B13975017
CAS No.: 52326-05-3
M. Wt: 204.22 g/mol
InChI Key: GWVQBFQJAVXIIX-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 3-oxobutanoate is an organic compound with the molecular formula C9H16O5. It is a derivative of butanoic acid and is characterized by the presence of a methoxyethoxy group and a 3-oxobutanoate moiety. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze esterification or hydrolysis reactions. The presence of the methoxyethoxy group enhances its solubility and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-3-oxobutanoate: Similar in structure but lacks the methoxyethoxy group.

    Ethyl 2-(ethoxymethylene)acetoacetate: Contains an ethoxymethylene group instead of the methoxyethoxy group.

Uniqueness

2-(2-Methoxyethoxy)ethyl 3-oxobutanoate is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various chemical and biochemical applications.

Properties

CAS No.

52326-05-3

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl 3-oxobutanoate

InChI

InChI=1S/C9H16O5/c1-8(10)7-9(11)14-6-5-13-4-3-12-2/h3-7H2,1-2H3

InChI Key

GWVQBFQJAVXIIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCOCCOC

Origin of Product

United States

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